4,5-Dimethyl-6-pyrazol-1-ylpyrimidine
Description
Significance of Pyrazolylpyrimidine Scaffolds in Medicinal Chemistry and Related Fields
The pyrazolylpyrimidine scaffold, which is the core structure of 4,5-Dimethyl-6-pyrazol-1-ylpyrimidine, is a "privileged" structure in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus exhibiting a wide range of biological activities. The structural similarity of pyrazolopyrimidines to naturally occurring purines is a key reason for their extensive investigation and therapeutic significance. nih.gov
Pyrazolopyrimidine derivatives have been reported to possess a broad spectrum of pharmacological activities, including:
Anticancer: They can act as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs) and B-Raf kinase, which are crucial in cell cycle regulation and cancer cell proliferation. nih.gov
Anti-inflammatory: Certain derivatives have shown potential as anti-inflammatory agents. nih.gov
Antimicrobial: The scaffold has been explored for developing antibacterial and antifungal agents. nih.gov
Antiviral: Some pyrazolopyrimidine compounds have been evaluated for their antiviral properties. nih.gov
Central Nervous System (CNS) Activity: Their medicinal significance extends to potential applications in neurological disorders. nih.gov
The versatility of the pyrazolylpyrimidine scaffold allows for chemical modifications at various positions, enabling the synthesis of large libraries of compounds for screening against different diseases. The substituent groups on the scaffold play a crucial role in determining the potency, selectivity, and pharmacokinetic properties of the derivatives. nih.gov
Research Rationale and Objectives for this compound Studies
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its study can be inferred from the well-established importance of the pyrazolylpyrimidine core and the influence of its substituents.
The primary objectives for synthesizing and studying a compound like this compound would likely include:
Exploration of Structure-Activity Relationships (SAR): The methyl groups at the 4 and 5 positions of the pyrimidine (B1678525) ring can influence the compound's interaction with biological targets. Research would aim to understand how these specific substitutions affect biological activity compared to other derivatives.
Lead Compound Discovery: This compound could serve as a starting point or a fragment in the design of more complex molecules with enhanced therapeutic properties. The combination of the pyrazole (B372694) and pyrimidine rings provides a robust scaffold for further chemical elaboration. amazonaws.com
Investigation of Kinase Inhibition: Given that many pyrazolopyrimidine derivatives are kinase inhibitors, a key objective would be to screen this compound against a panel of kinases to identify potential anticancer or anti-inflammatory activity. nih.gov
Development of Novel Antimicrobial or Antiviral Agents: The general antimicrobial and antiviral potential of the parent scaffold makes this specific derivative a candidate for screening in these therapeutic areas.
Table 2: Potential Research Areas for this compound
| Research Area | Rationale |
| Oncology | The pyrazolopyrimidine core is a known kinase inhibitor scaffold. nih.gov |
| Infectious Diseases | Derivatives have shown antibacterial, antifungal, and antiviral activities. nih.gov |
| Inflammation | The scaffold has been associated with anti-inflammatory properties. nih.gov |
| Neurological Disorders | Some related compounds have shown potential in treating CNS conditions. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-6-pyrazol-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c1-7-8(2)10-6-11-9(7)13-5-3-4-12-13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGCFDAWMXVPFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2C=CC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,5 Dimethyl 6 Pyrazol 1 Ylpyrimidine and Its Derivatives
General Approaches to Pyrazolylpyrimidine Synthesis
The construction of pyrazolylpyrimidines can be achieved through several general synthetic routes, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope. These approaches include classical cyclocondensation reactions, modern metal-catalyzed cross-couplings, and efficient multicomponent and tandem reactions.
Cyclocondensation Reactions
Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including pyrazolylpyrimidines. This strategy typically involves the reaction between a bifunctional precursor and a condensing agent to form the desired heterocyclic ring. In the context of 4,5-dimethyl-6-pyrazol-1-ylpyrimidine, a key approach is the reaction of a substituted hydrazinopyrimidine with a 1,3-dicarbonyl compound. researchgate.net For instance, the synthesis of a pyrazolylpyrimidine can be achieved through the reaction of a hydrazinopyrimidine with an aromatic aldehyde. researchgate.net
A plausible route to this compound would involve the cyclocondensation of 6-hydrazinyl-4,5-dimethylpyrimidine with a suitable 1,3-dielectrophilic species. The reaction of 6-hydrazino-4-methyl-2-chloronicotinonitriles with 1,3-diketones is a known method for the synthesis of related pyrazolylpyridines.
| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Reference |
| Ethyl acetoacetate (B1235776) (6-methyl-4-oxo-3,4-dihydropyrimidin-2-yl)hydrazone | Aromatic aldehydes | 2-(4-Arylidene-3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)-6-methylpyrimidin-4(3H)-ones | Not specified | Not specified | researchgate.net |
| 6-Hydrazino-4-methyl-2-chloronicotinonitrile | 1,3-Diketones | 4-Methyl-6-pyrazolyl-2-chloronicotinonitriles | Not specified | Not specified |
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of pyrazolylpyrimidines, particularly when a suitable leaving group is present on the pyrimidine (B1678525) ring. The reaction of a halopyrimidine with a pyrazole (B372694) in the presence of a base is a direct approach to forming the C-N bond between the two heterocyclic rings. For the synthesis of the target compound, this would involve the reaction of 6-chloro-4,5-dimethylpyrimidine with pyrazole.
The regioselectivity of SNAr reactions on dihalopyrimidines is a critical consideration. For instance, in the reaction of 2,4-dichloroquinazolines with anilines, the substitution occurs regioselectively at the 4-position. mdpi.com A similar regioselectivity can be expected in related pyrimidine systems. The reaction of 2,6-dichloro-3-nitropyridine (B41883) with an aminopyrazolylisoquinoline proceeds with high regioselectivity.
| Pyrimidine Substrate | Nucleophile | Product | Conditions | Yield (%) | Reference |
| 6,7-Dimethoxy-2,4-dichloroquinazoline | Aniline | 2-Chloro-4-anilino-6,7-dimethoxyquinazoline | Dioxane, 80 °C, 12 h | Not specified | mdpi.com |
| 2,6-Dichloro-3-nitropyridine | 5-(1-Methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | N,N-Diisopropylethylamine | Not specified |
Multicomponent Reactions (e.g., Ugi Reaction)
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. researchgate.net While the direct synthesis of this compound via an Ugi reaction is not commonly reported, MCRs are widely used for the synthesis of related pyrazolo[3,4-d]pyrimidine derivatives. researchgate.netresearchgate.nettandfonline.comiosrjournals.org These reactions often involve the condensation of a pyrazole derivative, an aldehyde, and a source of ammonia (B1221849) or an amine. researchgate.netiosrjournals.org
For example, the one-pot reaction of an aldehyde, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and urea (B33335) or thiourea (B124793) in glycerol (B35011) provides a green and efficient route to pyrazolo[3,4-d]pyrimidine derivatives. researchgate.netiosrjournals.org
| Component 1 | Component 2 | Component 3 | Product | Catalyst/Solvent | Yield (%) | Reference |
| Aldehyde | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Urea/Thiourea | Pyrazolo[3,4-d]pyrimidine derivatives | Glycerol | High yields | researchgate.netiosrjournals.org |
| Aryl-aldehydes | 5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Urea | Pyrazolo[3,4-d]pyrimidine-6-one derivatives | Poly(N-vinylpyridinium) hydrogen sulfate (B86663) in glycerol | Good to excellent yields | tandfonline.com |
| Methyl 5-aminopyrazole-4-carboxylates | Trimethyl orthoformate | Primary amines | 3,5-Disubstituted pyrazolo[3,4-d]pyrimidin-4-ones | Microwave irradiation | 60-85 | rsc.org |
Metal-Catalyzed Coupling Reactions (e.g., Palladium-mediated Syntheses)
Palladium-catalyzed cross-coupling reactions have become a versatile tool for the formation of C-N bonds, enabling the synthesis of a wide array of N-heterocyclic compounds. The coupling of a halopyrimidine with a pyrazole, often using a palladium catalyst and a suitable ligand, is a modern and efficient method for the synthesis of pyrazolylpyrimidines. This approach offers good functional group tolerance and can often be performed under mild reaction conditions.
The Suzuki-Miyaura cross-coupling has been applied to the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl/heteroaryl boronic acids using a Pd(0) catalyst. mdpi.com Palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles has also been reported.
| Halide Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ | 5-([1,1'-Biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives | Good yields | mdpi.com |
| Unprotected bromoimidazoles/bromopyrazoles | Amines | Pd-precatalyst with tBuBrettPhos ligand | Aminoimidazoles/aminopyrazoles | Moderate to excellent | |
| 2,6-Dibromopyridine | Pyrazoles | Palladium catalyst | Not specified | Not specified | beilstein-journals.org |
Oxidative Cyclization Pathways
Oxidative cyclization is another strategy for the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, which are isomers of 6-pyrazolylpyrimidines. This approach often involves the formation of a new N-N bond or the cyclization of a precursor with concomitant oxidation to form the aromatic heterocyclic system.
A one-pot methodology has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through the three-component reaction of aminopyrazoles, enaminones (or chalcone), and sodium halides, proceeding via a cascade cyclization followed by oxidative halogenation. researchgate.net
| Substrate(s) | Reagent | Product | Key Features | Reference |
| Amino pyrazoles, enaminones/chalcone (B49325), sodium halides | K₂S₂O₈ | 3-Halo-pyrazolo[1,5-a]pyrimidine derivatives | One-pot, cascade cyclization-oxidative halogenation | researchgate.net |
Tandem Reactions and Cycloadditions
Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, provide an efficient route to complex heterocyclic structures. These reactions can significantly reduce the number of synthetic steps, purification procedures, and waste generation.
The synthesis of pyrazolopyrimidines can be achieved through tandem Michael addition/cyclization sequences. For example, a copper-catalyzed tandem reaction of trichloroacetonitrile, 1,1,3,3-tetramethylguanidine, sulfonyl azides, and terminal alkynes has been described for the synthesis of sulfonamide pyrimidine derivatives. nih.gov Furthermore, the synthesis of 3,4,5-trisubstituted pyrazoles can be achieved via a tandem catalytic cross-coupling/electrocyclization of enol triflates and diazoacetates. nih.gov
| Reaction Type | Reactants | Product | Catalyst/Conditions | Reference |
| Tandem [4+2] Cycloaddition | Trichloroacetonitrile, 1,1,3,3-tetramethylguanidine, sulfonyl azides, terminal alkynes | Sulfonamide pyrimidine derivatives | Copper-catalyzed | nih.gov |
| Tandem Cross-Coupling/Electrocyclization | Enol triflates, diazoacetates | 3,4,5-Trisubstituted pyrazoles | Catalytic | nih.gov |
| Tandem Michael addition/imino-nitrile cyclization | Not specified | 2-Amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-4-phenylpyridine-3-carbonitrile | Not specified | researchgate.net |
Specific Synthetic Routes to this compound Analogues
A primary and efficient method for the synthesis of pyrazolylpyrimidines involves the reaction of hydrazinopyrimidine precursors with 1,3-dicarbonyl compounds. This approach is a variation of the well-established Knorr pyrazole synthesis.
Specifically, for the synthesis of analogs of this compound, a key starting material is a 4-hydrazinopyrimidine derivative. For instance, the reaction of 2-hydrazino-4,6-dimethylpyrimidine with acetylacetone (B45752) has been shown to yield the corresponding pyrazole derivative. This reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization with the elimination of a water molecule to form the stable pyrazole ring fused to the pyrimidine core. The reaction is typically carried out in a suitable solvent such as ethanol (B145695) and may be catalyzed by an acid.
A plausible reaction scheme is as follows:
Table 1: Examples of Pyrazolylpyrimidine Synthesis from Hydrazinopyrimidines
| Hydrazinopyrimidine Reactant | 1,3-Dicarbonyl Compound | Product | Reference |
| 2-Hydrazino-4,6-dimethylpyrimidine | Acetylacetone | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidine | nih.gov |
| 4-Hydrazino-2,6-dimethylpyrimidine | Pentane-2,4-dione | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,6-dimethylpyrimidine | General methodology |
This method offers a straightforward and high-yielding route to various substituted pyrazolylpyrimidines, with the substitution pattern on the final molecule being dictated by the choice of the starting hydrazinopyrimidine and the 1,3-dicarbonyl compound.
Chalcones, or α,β-unsaturated ketones, serve as versatile precursors for the synthesis of a wide array of heterocyclic compounds, including pyrazolines and pyrimidines, which can be further elaborated to pyrazolylpyrimidines. semanticscholar.orgresearchgate.net The reaction of a substituted chalcone with a hydrazine (B178648) derivative is a common method for the construction of the pyrazole ring. nih.gov
The general strategy involves a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular condensation to form the pyrazoline ring. This can then be oxidized to the corresponding pyrazole. To form a pyrazolylpyrimidine, a chalcone bearing a pyrimidine moiety or a pyrazolyl-substituted chalcone can be utilized.
For example, a pyrazolyl-chalcone can be reacted with a suitable heterocyclic amine, such as aminotriazole or aminotetrazole, to generate fused azolopyrimidine systems. nih.gov While not a direct synthesis of this compound, this methodology highlights the utility of chalcones in accessing complex heterocyclic systems containing the pyrazolylpyrimidine scaffold.
Table 2: Synthesis of Heterocycles from Chalcones
| Chalcone Derivative | Reactant | Product Type | Reaction Conditions | Reference |
| Polymethoxy chalcones | Hydrazine hydrate | Pyrazoline | Acidic medium | semanticscholar.org |
| Substituted chalcones | Hydrazine hydrate | N-substituted pyrazolines | Reflux in aliphatic acid | nih.gov |
| Pyrazolyl-chalcones | Heterocyclic amines | Azolopyrimidines | Grinding method | nih.gov |
The reaction conditions for these transformations can vary, often requiring reflux in solvents like ethanol or acetic acid. nih.gov
The synthesis of N-substituted pyrazolylpyrimidines can be achieved through several routes. One common approach involves the use of a substituted hydrazine in the initial cyclization reaction to form the pyrazole ring. For instance, reacting a 1,3-dicarbonyl compound with a substituted hydrazine (e.g., phenylhydrazine) will directly yield an N-substituted pyrazole.
Alternatively, N-substitution can be performed on a pre-formed pyrazolylpyrimidine that has an available N-H group on the pyrazole ring. Standard N-alkylation or N-arylation methods can be employed.
N-Alkylation: This can be achieved by treating the N-H pyrazolylpyrimidine with an alkyl halide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). researchgate.net Another method involves the use of trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis, which offers an alternative to methods requiring strong bases. mdpi.comsemanticscholar.org
N-Arylation: Copper-catalyzed N-arylation methods, such as the Ullmann condensation or Buchwald-Hartwig amination, can be used to introduce aryl groups onto the pyrazole nitrogen. researchgate.netorganic-chemistry.org These reactions typically involve an aryl halide and a copper or palladium catalyst.
These methods allow for the introduction of a wide variety of substituents on the pyrazole nitrogen, enabling the fine-tuning of the molecule's properties for various applications.
Sustainable and Green Chemistry Applications in Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methodologies in organic chemistry. The synthesis of pyrazolylpyrimidines is no exception, with several green chemistry approaches being explored. mdpi.com
Grinding Methods: Solid-state synthesis, or mechanochemistry, using grinding techniques offers a solvent-free or solvent-minimized approach to chemical reactions. This method is appealing due to its simplicity, mild reaction conditions, and often high efficiency and selectivity. bohrium.com The synthesis of various heterocyclic compounds, including pyrazole derivatives, has been successfully achieved using grinding. bohrium.com For example, the reaction of pyrazolyl-chalcones with heterocyclic amines to form azolopyrimidines has been effectively carried out using a grinding method, demonstrating the feasibility of this technique for constructing complex heterocyclic systems. nih.gov
Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. It often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. The synthesis of pyrazole and pyrimidine derivatives has been extensively studied under microwave irradiation. rsc.orgnih.govdavuniversity.org For instance, the cyclocondensation reactions to form the pyrazole ring can be significantly expedited using microwave heating, often in solvent-free or minimal solvent conditions.
Table 3: Comparison of Conventional and Green Synthesis Methods
| Method | Advantages | Disadvantages |
| Conventional Heating | Well-established, predictable | Long reaction times, high energy consumption, use of volatile organic solvents |
| Grinding | Solvent-free/reduced solvent, mild conditions, simple | Not suitable for all reaction types, scalability can be a challenge |
| Microwave Irradiation | Rapid reaction rates, higher yields, cleaner reactions | Requires specialized equipment, potential for localized overheating |
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. While the direct biocatalytic synthesis of the this compound core is not yet widely reported, the principles of biocatalysis hold significant promise for the synthesis of its precursors and derivatives.
Enzymes such as transaminases have been successfully employed in the synthesis of other nitrogen-containing heterocycles like pyrazines and pyrroles. nih.gov Transaminases can catalyze the amination of ketone precursors, which can then undergo further reactions to form the heterocyclic ring. nih.govmdpi.com It is conceivable that a chemo-enzymatic strategy could be developed where an enzyme is used to create a key chiral intermediate which is then chemically converted to the final pyrazolylpyrimidine product.
Furthermore, hydrolases are another class of enzymes that have been used in the synthesis of pyrazole-based inhibitors. mdpi.comnih.gov These enzymes can be used for selective hydrolysis or esterification steps in a synthetic sequence.
The application of biocatalysis in the synthesis of pyrazolylpyrimidines is a developing area of research. The high selectivity and mild reaction conditions offered by enzymes could lead to more efficient and sustainable routes to these valuable compounds in the future.
Atom Economy and Waste Prevention Strategies
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the desired final product. An ideal reaction would have 100% atom economy, meaning all reactant atoms are found in the product, with no byproducts.
Strategies to enhance atom economy and prevent waste include:
Catalytic Approaches: Utilizing catalytic amounts of a base or employing a recyclable base can reduce the stoichiometric waste generated. The development of catalytic systems that facilitate the C-N cross-coupling reaction without the need for a stoichiometric base would significantly improve atom economy.
Solvent Selection and Recycling: The choice of solvent is critical. While DMF is effective, its high boiling point and potential toxicity pose challenges for removal and disposal. Switching to greener solvents, such as ionic liquids or supercritical fluids, or implementing robust solvent recovery and recycling systems can drastically reduce solvent waste.
One-Pot or Multicomponent Reactions: Designing a synthesis where multiple steps are combined into a single "one-pot" procedure avoids the need for intermediate isolation and purification steps. evitachem.com This reduces the consumption of solvents, energy, and materials, thereby minimizing waste. For instance, a multicomponent reaction involving the precursors of the pyrimidine ring and pyrazole in a single step would be a significant advancement. evitachem.com
Below is a comparative table illustrating the impact of different synthetic strategies on waste generation.
| Strategy | Key Feature | Primary Waste Stream | Waste Reduction Potential |
| Stoichiometric Base | Requires at least one equivalent of base (e.g., K₂CO₃). | Inorganic salts (e.g., KCl), spent base. | Low |
| Catalytic Method | Employs a sub-stoichiometric amount of a catalyst. | Minimal catalyst-related waste; solvent. | High |
| Solvent-Free Reaction | Uses microwave irradiation or high pressure to avoid solvents. | Primarily inorganic salts from the base. | Very High |
| Process Intensification | Utilizes continuous flow reactors. | Reduced solvent volume, minimized byproduct holdup. | High |
This table is interactive and provides a simplified overview of waste prevention strategies.
Synthetic Efficiency and Scalability Considerations
Synthetic efficiency encompasses factors beyond just chemical yield, including reaction time, temperature, pressure, ease of purification, and energy consumption. Scalability refers to the ability to reproduce the synthesis on a larger scale (from milligrams in the lab to kilograms or tons in industrial production) safely, economically, and with consistent results.
The SNAr synthesis of this compound is generally considered efficient and scalable. The starting materials, such as chlorinated pyrimidines and pyrazole, are often commercially available, and the reaction conditions are typically manageable in standard chemical reactors.
Key considerations for improving efficiency and ensuring scalability are:
Process Optimization: A Design of Experiments (DoE) approach can be used to systematically optimize reaction parameters such as temperature, concentration, and catalyst loading. This minimizes reaction time and energy input while maximizing yield and purity. For example, finding the lowest possible temperature at which the reaction proceeds efficiently can lead to significant energy savings and a better safety profile.
Catalyst Selection: For related C-N coupling reactions, palladium or copper catalysts are sometimes employed. The choice of catalyst and its associated ligands can dramatically affect reaction rates and yields. However, these introduce concerns about cost, toxicity, and the need for removal from the final product. The development of efficient, low-cost, and easily separable heterogeneous catalysts is a key area of research.
The following table outlines key parameters influencing the scalability of the synthesis.
| Parameter | Laboratory Scale (grams) | Industrial Scale (kilograms) | Key Challenges for Scale-Up |
| Heat Transfer | Easily managed with standard glassware and heating mantles. | Exothermic nature of the reaction requires efficient reactor cooling systems to prevent thermal runaway. | Maintaining precise temperature control in a large volume. |
| Mixing | Efficiently achieved with magnetic stir bars. | Requires powerful mechanical agitators to ensure homogeneity and prevent localized "hot spots." | Ensuring uniform mixing of solids (base) and liquids. |
| Reaction Time | Typically a few hours. | Longer reaction times may be needed to ensure full conversion, impacting reactor occupancy and throughput. | Balancing reaction time with production schedules. |
| Work-up/Purification | Simple extraction and column chromatography. | Large-volume extractions and crystallization are preferred. Chromatography is often impractical and costly. | Developing an efficient, scalable, and reproducible crystallization method. |
This interactive table highlights the different considerations required when moving a chemical synthesis from the laboratory to an industrial setting.
Advanced Structural Characterization of 4,5 Dimethyl 6 Pyrazol 1 Ylpyrimidine and Analogues
Spectroscopic Elucidation Techniques
Spectroscopic techniques are indispensable for determining the molecular structure of organic compounds. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information regarding the compound's atomic connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific spectral data for 4,5-Dimethyl-6-pyrazol-1-ylpyrimidine is not detailed in the reviewed literature, analysis of its constituent parts and related analogues allows for the prediction of its spectral features.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) and pyrazole (B372694) rings, as well as the two methyl groups. The aromatic protons would appear in the downfield region, with their chemical shifts and coupling constants being indicative of their position on the heterocyclic rings. The methyl protons would appear as singlets in the upfield region. For comparison, the related compound 4,5-dimethylpyrimidine (B3279536) exhibits signals at δ 8.86 (s, 1H), 8.34 (s, 1H), 2.42 (s, 3H), and 2.20 (s, 3H). rsc.org
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, distinct signals would be observed for the carbons of both heterocyclic rings and the two methyl groups. The chemical shifts of the ring carbons are particularly diagnostic of the substitution pattern. In pyrazole itself, the C3/C5 carbons appear at δ 134.7 ppm and the C4 carbon at δ 105.8 ppm. chemicalbook.com In the analogue 4,5-dimethylpyrimidine, carbon signals are observed at δ 165.65, 156.39, 156.35, 129.32, 22.03, and 15.82 ppm. rsc.org The full assignment of proton and carbon signals for novel analogues is often achieved through two-dimensional NMR experiments such as COSY, HSQC, and HMBC. researchgate.netnih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyrimidine and Pyrazole Analogues
| Compound Name | Nucleus | Ring Position 2 | Ring Position 4 | Ring Position 5 | Ring Position 6 | Methyl Groups | Reference |
|---|---|---|---|---|---|---|---|
| 4,5-Dimethylpyrimidine | ¹H | 8.86 | - | - | 8.34 | 2.42, 2.20 | rsc.org |
| ¹³C | 156.39 | 165.65 | 129.32 | 156.35 | 22.03, 15.82 | rsc.org | |
| 4-Ethyl-5-methylpyrimidine | ¹H | 8.90 | - | - | 8.33 | 2.21 (C5-Me) | rsc.org |
| ¹³C | 156.70 | 169.73 | 128.60 | 156.57 | 15.36 (C5-Me) | rsc.org | |
| 3,5-Dimethylpyrazole (B48361) | ¹H | - | 5.80 | - | - | 2.27 | chemicalbook.com |
Note: The table presents data for analogue structures to provide context for the expected spectral features of this compound.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its chemical bonds. Key expected absorptions include:
C-H stretching: Aromatic C-H stretching vibrations from both the pyrimidine and pyrazole rings typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl groups would be observed around 2950-2850 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic rings are expected to produce a series of sharp bands in the 1600-1400 cm⁻¹ region.
Ring vibrations: The in-plane and out-of-plane bending vibrations of the heterocyclic rings would also give rise to characteristic absorptions in the fingerprint region (<1400 cm⁻¹).
The IR spectrum of the related compound 3,5-dimethylpyrazole shows characteristic bands that support these assignments. nist.govchemicalbook.com
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₉H₁₀N₄, corresponding to a molecular weight of 174.207 g/mol . evitachem.com High-resolution mass spectrometry (HRMS) would be used to confirm this elemental composition with high accuracy.
The fragmentation pattern observed in electron impact mass spectrometry (EI-MS) provides valuable structural information. For pyrimidine-containing compounds, fragmentation often involves the initial loss of side-chain functional groups followed by the decomposition of the heterocyclic rings. sapub.org The pyrimidine ring itself is relatively stable. sapub.org Characteristic fragmentation pathways for this compound could include the loss of methyl radicals (M-15), cleavage of the bond between the two rings, and subsequent fragmentation of the pyrazole and pyrimidine moieties. mdpi.com
Table 2: Predicted Mass Spectrometry Data for an Analogue Compound: 4-(3,5-dimethylpyrazol-1-yl)-6-methyl-2-propan-2-ylsulfanylpyrimidine
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 263.13248 |
| [M+Na]⁺ | 285.11442 |
| [M-H]⁻ | 261.11792 |
Source: Data is for an analogue to illustrate typical mass spectrometry results. uni.lu
X-ray Crystallographic Analysis
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com Given that this compound is a crystalline solid, single-crystal X-ray diffraction analysis would provide unambiguous proof of its structure. evitachem.com
Although a specific crystal structure for this compound has not been reported in the reviewed literature, studies on analogous compounds like pyrazolo[1,5-a]pyrimidines and other pyrazole derivatives demonstrate the power of this technique. researchgate.netresearchgate.net A crystallographic study would yield precise data on:
Bond lengths and angles: Confirming the expected geometries of the pyrimidine and pyrazole rings.
Molecular Conformation: Determining the dihedral angle between the planes of the pyrimidine and pyrazole rings.
Intermolecular Interactions: Revealing how molecules pack in the crystal lattice, identifying potential hydrogen bonds, π–π stacking, or other non-covalent interactions that stabilize the solid-state structure. researchgate.net
In many pharmaceutical compounds, the specific crystalline form, or polymorph, can be identified using powder X-ray diffraction (XRD), which provides a characteristic fingerprint for a given solid phase. mdpi.com
Computational and Theoretical Studies of 4,5 Dimethyl 6 Pyrazol 1 Ylpyrimidine
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of pyrazolylpyrimidine derivatives, including 4,5-dimethyl-6-pyrazol-1-ylpyrimidine, QSAR studies have been instrumental in elucidating the key molecular features that govern their therapeutic effects.
Research into the analgesic activities of a series of pyrazolylpyrimidine derivatives has demonstrated statistically significant correlations between their biological efficacy and specific molecular properties. oup.com These studies indicate that the analgesic activity is not governed by a single factor but rather a combination of transport, partitioning processes, and electronic influences. oup.com
The developed QSAR models for pyrazolylpyrimidine derivatives have incorporated a range of structural and electronic parameters. oup.com These include partition coefficients (log P), which quantify the lipophilicity of the compounds and their ability to cross biological membranes, and molar refractivity (MR), which relates to the volume of the molecule and its polarizability. oup.com Furthermore, an indicator variable has been utilized to account for specific structural features within the series of analogs. oup.com
The successful application of QSAR modeling to this class of compounds underscores the importance of a multi-parameter approach to understanding their structure-activity relationships. These models not only help in rationalizing the observed biological activities but also serve as a predictive tool for estimating the analgesic potential of novel, unsynthesized pyrazolylpyrimidine derivatives with a degree of confidence. oup.com
| Parameter Type | Specific Descriptors Investigated | Significance in QSAR Models |
| Physicochemical Properties | Partition Coefficient (log P), Molar Refractivity (MR) | Important for transport and partitioning processes across biological membranes. |
| Structural Features | Indicator Variable | Accounts for the presence or absence of specific structural moieties influencing activity. |
| Electronic Parameters | Molecular Orbital (MO) indices on the pyrazole (B372694) ring (from CNDO/2) | Highly significant in determining the electronic factors that govern analgesic activity. |
| Conformational Properties | Torsional angle between pyrazole and pyrimidine (B1678525) rings | Influences the overall electronic state and interaction with biological targets. |
Structure Activity Relationship Sar Studies of 4,5 Dimethyl 6 Pyrazol 1 Ylpyrimidine Derivatives
Impact of Substituent Modifications on Biological Activity
The biological activity of pyrazolylpyrimidine derivatives can be significantly modulated by the introduction of various substituents on both the pyrimidine (B1678525) and pyrazole (B372694) rings. These modifications can influence the compound's electronic properties, steric profile, and ability to form interactions with biological targets.
On the pyrimidine ring, the introduction of different functional groups can lead to a range of biological outcomes. For instance, in related pyrimidine-based compounds, the addition of bulky aromatic groups can enhance anticancer activity by promoting interactions with hydrophobic pockets in target proteins. Conversely, smaller, polar substituents may improve aqueous solubility, which can be beneficial for bioavailability.
Modifications on the pyrazole ring are equally critical in determining the biological profile of these compounds. The nature and substitution pattern on the pyrazole ring can fine-tune the electronic and steric characteristics of the molecule, which in turn affects its binding affinity to specific enzymes or receptors. For example, the incorporation of halogen atoms can alter the electronic distribution and metabolic stability of the compound.
A study on a series of 1,3,4,5-tetrasubstituted pyrazole derivatives demonstrated that different substituents on the pyrazole moiety played a crucial role in their anti-inflammatory effects. The presence of specific groups was found to be essential for potent activity, highlighting the importance of substituent choice in drug design.
The following table summarizes the general impact of substituent modifications on the biological activity of pyrazolylpyrimidine-related scaffolds.
| Ring | Position of Substitution | Type of Substituent | General Impact on Biological Activity |
| Pyrimidine | C2, C4 | Aromatic rings, heterocyclic rings | Can enhance binding affinity through hydrophobic and π-π stacking interactions. |
| Pyrimidine | C5 | Small alkyl or halogen groups | May influence selectivity and metabolic stability. |
| Pyrazole | N1 | Alkyl or aryl groups | Can modulate lipophilicity and pharmacokinetic properties. |
| Pyrazole | C3, C5 | Electron-donating or electron-withdrawing groups | Alters the electronic nature of the pyrazole ring, affecting target interactions. |
Positional Effects of Substituents on the Pyrimidine and Pyrazole Rings
For the pyrimidine ring, substitutions at the C2 and C4 positions are often explored to modulate interactions with the hinge region of kinases, a common target for this class of compounds. The 4,5-dimethyl substitution on the core scaffold already provides a specific steric and electronic environment, and further modifications at other positions would need to be considered in this context.
On the pyrazole ring, the relative positions of substituents are also critical. For instance, in a series of pyrazole-based inhibitors, the placement of a substituent at the C3 versus the C5 position of the pyrazole ring resulted in a significant difference in inhibitory activity against a particular enzyme. This is often attributed to the specific orientation of the substituent within the binding pocket of the target.
The interplay between substituents on both rings is also a key factor. A substituent on the pyrimidine ring can influence the optimal substitution pattern on the pyrazole ring, and vice versa. This highlights the need for a holistic approach to SAR studies, considering the entire molecule rather than individual rings in isolation.
Modifications and Isosteric Replacements of the Pyrazolylpyrimidine Scaffold
In addition to substituent modifications, alterations to the core pyrazolylpyrimidine scaffold itself, including isosteric replacements, represent a valuable strategy for optimizing drug-like properties. Isosteric replacement involves substituting a functional group with another group that has similar physical and chemical properties, with the aim of improving potency, selectivity, or metabolic stability.
The pyrazole ring can also be replaced with other five-membered heterocycles, such as isoxazole (B147169) or triazole. These modifications can impact the geometry and electronic nature of the molecule, which can be advantageous for overcoming issues like metabolic instability or off-target effects. For example, the replacement of a pyrazole with a triazole in a series of kinase inhibitors led to improved pharmacokinetic properties.
Scaffold hopping, a more drastic modification, involves replacing the entire pyrazolylpyrimidine core with a structurally different scaffold that maintains the key pharmacophoric features. This approach can lead to the discovery of novel chemical series with completely different intellectual property landscapes.
Rational Design Principles for Optimizing Activity and Selectivity
The optimization of the biological activity and selectivity of 4,5-Dimethyl-6-pyrazol-1-ylpyrimidine derivatives relies on the application of rational design principles, often guided by computational methods and structural biology.
A key strategy is structure-based drug design, which utilizes the three-dimensional structure of the target protein to guide the design of potent and selective inhibitors. By understanding the key interactions between a lead compound and its target, medicinal chemists can make informed decisions about which modifications are likely to improve binding affinity and selectivity. For example, if a specific pocket in the target protein is identified, substituents can be designed to occupy that space and form favorable interactions.
The concept of "privileged scaffolds," such as the pyrazolopyrimidine core, is also a guiding principle. These scaffolds are known to bind to multiple biological targets, and by decorating them with different substituents, it is possible to achieve selectivity for a specific target of interest. The careful selection of substituents based on the principles of SAR is paramount to achieving the desired therapeutic profile.
Biological Activity and Mechanistic Insights of 4,5 Dimethyl 6 Pyrazol 1 Ylpyrimidine Analogues
Enzyme Inhibition Studies
The structural framework of 4,5-dimethyl-6-pyrazol-1-ylpyrimidine has served as a versatile scaffold for the development of various enzyme inhibitors. Analogues derived from this core structure have demonstrated significant inhibitory activity against a range of enzymes implicated in numerous physiological and pathological processes. This section details the research findings on the inhibition of key enzyme targets by these pyrazolopyrimidine analogues.
Kinase Inhibition (e.g., CDK2, TRKA, EGFR, B-Raf, MEK)
Pyrazolo[1,5-a]pyrimidines and related structures are recognized for their potent protein kinase inhibitory activity, which is crucial in the context of targeted cancer therapy. rsc.org These compounds often act as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases. nih.gov
Derivatives of the pyrazolopyrimidine scaffold have shown inhibitory effects against a variety of kinases. For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their Src kinase inhibitory activities. chapman.edu One particular 4-chlorophenyl carbo-enyl substituted 3-phenylpyrazolopyrimidine showed modest inhibitory activity against c-Src (IC₅₀ = 60.4 µM), Btk (IC₅₀ = 90.5 µM), and Lck (IC₅₀ = 110 µM), but was inactive against Abl1, Akt1, Alk, Braf, and Cdk2. nih.gov In another study, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives were synthesized and evaluated as CDK2 inhibitors. mdpi.com Substitution of a phenylsulfonamide moiety with an unsubstituted pyrazol-4-yl ring resulted in a compound with potent CDK2 inhibition (Kᵢ = 0.007 µM). mdpi.com
The inhibitory potential of these analogues extends to other kinases as well. Pyrazolo[1,5-a]pyrimidines have been noted for their inhibitory effects on EGFR, B-Raf, and MEK kinases, which are particularly relevant in the treatment of melanoma. rsc.org
| Compound Class | Target Kinase | Inhibitory Concentration | Reference |
|---|---|---|---|
| 4-Chlorophenyl carbo-enyl substituted 3-phenylpyrazolopyrimidine | c-Src | IC₅₀ = 60.4 µM | nih.gov |
| 4-Chlorophenyl carbo-enyl substituted 3-phenylpyrazolopyrimidine | Btk | IC₅₀ = 90.5 µM | nih.gov |
| 4-Chlorophenyl carbo-enyl substituted 3-phenylpyrazolopyrimidine | Lck | IC₅₀ = 110 µM | nih.gov |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative | CDK2 | Kᵢ = 0.007 µM | mdpi.com |
| Pyrazolo[3,4-d]pyrimidine derivative (6e) | Src kinase | IC₅₀ = 5.6 µM | chapman.edu |
| Pyrazolo[3,4-d]pyrimidine derivative (10c) | Src kinase | IC₅₀ = 5.1 µM | chapman.edu |
| Hydroxamate derivative (15a) | human Csk | IC₅₀ = 2.0 µM | chapman.edu |
Carbonic Anhydrase Inhibition
Analogues of pyrazolopyrimidine have been investigated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.gov Pyrazole-based benzene (B151609) sulfonamides, for example, have been designed and evaluated as inhibitors of several human carbonic anhydrase (hCA) isoforms, including hCA II, hCA IX, and hCA XII. researchgate.netrsc.org
In one study, a series of pyrazole-based benzene sulfonamide derivatives were synthesized, and several compounds were found to be more active inhibitors than the standard drug acetazolamide (B1664987) against hCA II, hCA IX, and hCA XII. researchgate.netrsc.org Specifically, compound 4k inhibited hCA II with an IC₅₀ of 0.24 µM, compound 4j inhibited hCA IX with an IC₅₀ of 0.15 µM, and compound 4g inhibited hCA XII with an IC₅₀ of 0.12 µM. researchgate.netrsc.org
Another study on pyrazolo[4,3-c]pyridine sulfonamides revealed potent inhibitory activity against cytosolic isoforms hCA I and hCA II. nih.gov Four compounds from this series were more potent than acetazolamide against hCA I, and one compound also showed better activity against the hCA II isoform. nih.gov Substituted pyrazole (B372694) compounds have also been identified as effective inhibitors of cytosolic carbonic anhydrase I and II isoforms (hCA I and II) with Kᵢ values in the low micromolar range. nih.gov
| Compound Class | Target Isoform | Inhibitory Concentration | Reference |
|---|---|---|---|
| Pyrazole-based benzene sulfonamide (4k) | hCA II | IC₅₀ = 0.24 µM | researchgate.netrsc.org |
| Pyrazole-based benzene sulfonamide (4j) | hCA IX | IC₅₀ = 0.15 µM | researchgate.netrsc.org |
| Pyrazole-based benzene sulfonamide (4g) | hCA XII | IC₅₀ = 0.12 µM | researchgate.netrsc.org |
| Substituted pyrazol-4-yl-diazene derivatives | hCA I | Kᵢ = 1.06 - 9.83 nM | nih.gov |
| Substituted pyrazol-4-yl-diazene derivatives | hCA II | Kᵢ = 0.68 - 7.16 nM | nih.gov |
Cyclooxygenase (COX-1, COX-2) Inhibition
Derivatives of pyrazolopyrimidine have been explored as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. researchgate.net A series of bicyclic pyrazolo[1,5-a]pyrimidines were identified as potent and selective COX-2 inhibitors. researchgate.net Modification of the pyrimidine (B1678525) substituents, particularly 6,7-disubstitution, was found to provide the best activity. researchgate.net
Furthermore, pyrimidine derivatives have demonstrated high selectivity towards COX-2 over COX-1. mdpi.comnih.gov In one study, two pyrimidine derivatives exhibited greater selectivity for COX-2, with performance comparable to the known COX-2 inhibitor meloxicam. mdpi.com These compounds also showed dose-dependent inhibition of lipopolysaccharide (LPS)-stimulated THP-1 cell growth, indicating their anti-inflammatory potential. mdpi.comnih.gov
| Compound Class | Target Enzyme | Selectivity | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | COX-2 | Selective over COX-1 | researchgate.net |
| Pyrimidine derivatives (L1 and L2) | COX-2 | High selectivity, comparable to meloxicam | mdpi.comnih.gov |
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for treating hyperpigmentation disorders and for use in cosmetics. rsc.org Pyrazole derivatives have emerged as promising candidates for tyrosinase inhibition. researchgate.net
A series of 3,5-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. researchgate.net One compound from this series exhibited the most potent tyrosinase inhibition with an IC₅₀ value of 0.43 mM, which was better than the standard kojic acid (IC₅₀ = 0.60 mM). researchgate.net Another study on fluorinated 4,5-dihydro-1H-pyrazole derivatives found that one compound was the strongest inhibitor of the monophenolase activity of mushroom tyrosinase, with an inhibition of 32.07%. mdpi.com
Molecular docking studies have suggested that these pyrazole derivatives may block tyrosinase activity by preventing substrate access to the active site. researchgate.netmdpi.com
| Compound Class | Substrate | Inhibitory Concentration | Reference |
|---|---|---|---|
| 3,5-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide (5c) | L-DOPA | IC₅₀ = 0.43 mM | researchgate.net |
| 3,5-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide (2) | L-tyrosine | % Inhibition = 91.87% at 1.00 mg/mL | researchgate.net |
| 3,5-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide (3) | L-DOPA | % Inhibition = 89.59% at 1.00 mg/mL | researchgate.net |
| 5-(2-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Monophenolase | % Inhibition = 32.07% | mdpi.com |
Succinate (B1194679) Dehydrogenase Inhibition
Succinate dehydrogenase (SDH) is a crucial enzyme in the mitochondrial electron transport chain and is a target for fungicides. nih.gov Novel pyrazole-furan and pyrazole-pyrrole carboxamides have been discovered as potent succinate dehydrogenase inhibitors (SDHIs). nih.gov Several of these compounds exhibited excellent fungicidal activity against various destructive fungi, comparable to the commercial SDHI thifluzamide (B1681302). nih.gov
Similarly, novel pyrazole-thiazole carboxamides were designed and showed excellent in vitro activities against Rhizoctonia cerealis, with EC₅₀ values ranging from 1.1 to 4.9 mg/L, superior to thifluzamide (EC₅₀ = 23.1 mg/L). nih.gov Molecular docking studies suggest that these compounds can bind effectively to the active site of SDH. nih.gov
| Compound Class | Target Fungus | Inhibitory Concentration | Reference |
|---|---|---|---|
| Pyrazole-thiazole carboxamide (9ac) | Rhizoctonia cerealis | EC₅₀ = 1.1 - 4.9 mg/L | nih.gov |
| Pyrazole-thiazole carboxamide (9cd) | Sclerotinia sclerotiorum | EC₅₀ = 0.8 mg/L | nih.gov |
| Pyrazole-furan carboxamide (12I-i) | Sclerotinia sclerotiorum and Rhizoctonia solani | Comparable to thifluzamide | nih.gov |
| Pyrazole-pyrrole carboxamide (12III-f) | Sclerotinia sclerotiorum and Rhizoctonia solani | Comparable to thifluzamide | nih.gov |
Other Enzyme Targets
The biological activity of pyrazolopyrimidine analogues is not limited to the enzymes discussed above. Research has shown that these compounds can inhibit a variety of other enzymes. For example, some pyrazole derivatives have been identified as potent inhibitors of α-glycosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with Kᵢ values in the nanomolar range for α-glycosidase and AChE. nih.gov Additionally, the PASS program has predicted that certain fluorinated pyrazole aldehydes have a high probability of inhibiting phosphodiesterase. mdpi.com
Enzyme Kinetics Analysis
Enzyme kinetics studies are fundamental to characterizing the interaction between an inhibitor and its target enzyme. For pyrazolopyrimidine analogues, these analyses provide crucial information on their potency and mechanism of action, guiding further drug development and biological investigation.
The potency of an inhibitor is quantitatively expressed by its inhibition constants, primarily the half-maximal inhibitory concentration (IC₅₀) and the dissociation constant (Kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. youtube.com The Kᵢ value, however, is a more absolute measure of binding affinity, independent of substrate concentration. youtube.com
Numerous studies have reported the IC₅₀ values for various pyrazolopyrimidine analogues against a range of protein kinase targets. For instance, certain phenylpyrazolo[3,4-d]pyrimidine derivatives have shown potent cytotoxicity with IC₅₀ values in the 3–10 µM range against cancer cell lines, which was correlated with their inhibitory effects on enzymes like EGFR and VEGFR-2, with IC₅₀ values ranging from 0.3 to 24 µM. mdpi.com Similarly, novel pyrazolo[3,4-d]pyrimidine compounds demonstrated low micromolar potencies against glioblastoma cell lines, which was later attributed to the inhibition of Colony-Stimulating Factor-1 Receptor (CSF-1R). rsc.orgrsc.org Other analogues have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinase δ (PI3Kδ), and Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.govmdpi.comresearchgate.net
While IC₅₀ values are widely reported, Kᵢ values provide a more direct comparison of inhibitor potency. For example, a highly optimized 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative (compound 78 ) exhibited excellent potency against Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6) with Kᵢ values of 1 nM and 34 nM, respectively. acs.org In another study, a pyrazolopyrimidine-based SRC kinase inhibitor (11a ) was determined to have a Kᵢ of 0.8 nM. nih.gov
| Compound Class | Target Enzyme(s) | Inhibition Constant | Value | Reference |
|---|---|---|---|---|
| Phenylpyrazolo[3,4-d]pyrimidines | EGFR/VEGFR-2 | IC₅₀ | 0.3–24 µM | mdpi.com |
| Pyrazolo[3,4-d]pyrimidines | CDK2 | IC₅₀ | 6.8 µM | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | PI3Kδ | IC₅₀ | 2.8 nM | mdpi.com |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine (Compound 78) | CDK4 | Kᵢ | 1 nM | acs.org |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine (Compound 78) | CDK6 | Kᵢ | 34 nM | acs.org |
| Pyrazolopyrimidine SRC inhibitor (Compound 11a) | SRC | Kᵢ | 0.8 nM | nih.gov |
| Pyrazolo[3,4-d]pyrimidine (Compound 16) | EGFR | IC₅₀ | 0.034 µM | rsc.org |
Understanding the mechanism by which an inhibitor interacts with its target is critical. Pyrazolopyrimidine analogues, due to their structural similarity to the adenine (B156593) ring of ATP, predominantly act as ATP-competitive inhibitors of kinases. nih.govnih.gov This means they bind to the same site on the enzyme as ATP, directly competing with the natural substrate. nih.gov
Kinetic studies can confirm this mechanism. For the selective SRC inhibitor 11a , competitive inhibition studies with ATP were performed. The results showed that the apparent Michaelis constant (Kₘ) for ATP increased as the concentration of the inhibitor increased, while the maximum velocity (Vₘₐₓ) remained unchanged. This is a characteristic feature of competitive inhibition. nih.gov Double-reciprocal plots of the kinetic data converged on the y-axis, and the calculated IC₅₀ values increased proportionally with the ATP concentration, further confirming that this compound is a type I, ATP-competitive kinase inhibitor. nih.gov Many other pyrazolopyrimidine-based kinase inhibitors are presumed to follow this same mechanism. researchgate.net
Beyond simple competitive inhibition, some inhibitors can be classified as slow-binding or tight-binding. Slow-binding inhibitors exhibit a time-dependent increase in enzyme inhibition, where the equilibrium between the enzyme and inhibitor is not reached instantaneously. researchgate.net Tight-binding inhibitors are characterized by having Kᵢ values that are in a similar range to the enzyme concentration used in the assay. bohrium.com While the general kinetic characteristics of these mechanisms are well-described, specific examples of pyrazolopyrimidine analogues definitively classified under these categories are less commonly detailed in the literature.
| Compound/Class | Target Enzyme | Mechanism | Evidence | Reference |
|---|---|---|---|---|
| Pyrazolopyrimidines | Protein Kinases | ATP-Competitive | Bioisostere of adenine, binds to kinase hinge region. | nih.gov |
| Compound 11a | SRC Kinase | ATP-Competitive (Type I) | Kinetic analysis showed increased apparent Kₘ with constant Vₘₐₓ; IC₅₀ increased with ATP concentration. | nih.gov |
| PP242 | mTOR | ATP-Competitive | Biochemical target selectivity profiling. | researchgate.net |
Mechanistic Explorations Beyond Direct Enzyme Inhibition
While the primary mechanism of action for many pyrazolopyrimidine analogues is direct enzyme inhibition, their downstream cellular effects can be complex and multifaceted. Research has explored the broader biological consequences of target inhibition by these compounds, revealing impacts on fundamental cellular processes.
For example, a study on phenylpyrazolo[3,4-d]pyrimidine-based multitarget inhibitors revealed that the lead compound 5i exerted effects beyond simple inhibition of EGFR and VEGFR-2. mdpi.com In MCF-7 breast cancer cells, this compound was found to induce apoptosis (programmed cell death), a critical mechanism for eliminating cancerous cells. Furthermore, it caused cell cycle arrest at the G2/M phase, preventing the cells from progressing through mitosis and proliferating. The study also observed that compound 5i led to DNA fragmentation, a hallmark of apoptosis, and inhibited cancer cell migration. mdpi.com These findings illustrate that the biological activity of a pyrazolopyrimidine inhibitor can encompass a cascade of cellular events triggered by the initial inhibition of its primary enzyme targets.
Development of Chemical Probes Based on the Pyrazolylpyrimidine Scaffold
The inherent biological activity and structural versatility of the pyrazolopyrimidine scaffold make it an excellent foundation for the development of chemical probes. These probes are valuable tools for studying biological systems, enabling researchers to visualize cellular components, track biological processes, or identify the targets of bioactive molecules.
The pyrazolopyrimidine core has been successfully incorporated into fluorescent probes for bioimaging. rsc.orgmdpi.com For example, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been synthesized to act as biomarkers for lipid droplets (LDs) within cells. researchgate.net These probes demonstrated the ability to distinguish between cancer cells (HeLa) and normal cells (L929) based on the differential number of LDs, highlighting their potential in cancer diagnosis. researchgate.net The favorable optical properties of these compounds, including high fluorescence quantum yields and excellent photostability, are critical for their application as biomarkers. researchgate.net
In addition to fluorescent probes for microscopy, the pyrazolopyrimidine scaffold has been used to develop probes for in vivo imaging techniques like Positron Emission Tomography (PET). Researchers have synthesized ¹⁸F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging. nih.gov Biodistribution studies in tumor-bearing mice showed that certain radiolabeled probes exhibited increasing uptake and retention in tumors over time, demonstrating their potential as PET imaging agents for oncology. nih.gov
Coordination Chemistry and Potential Material Science Applications
Ligand Properties in Metal Complex Formation
As a ligand, 4,5-dimethyl-6-pyrazol-1-ylpyrimidine and related pyrazolylpyrimidine derivatives are effective chelating agents for a variety of transition metals. researchgate.netnih.gov Coordination typically occurs in a bidentate fashion, forming a stable chelate ring with the metal center.
Coordination Mode : Structural studies on similar pyrazolylpyrimidine complexes have revealed that the ligand coordinates to a metal ion through the N2 nitrogen atom of the pyrazole (B372694) ring and the N1 nitrogen atom of the pyrimidine (B1678525) ring. researchgate.net This N,N-coordination pattern is a key feature of its ligating behavior. The pyrazolate anion, formed by deprotonation, can also act as a bridging ligand between two metal centers (an exo-bidentate mode), leading to the formation of polynuclear complexes. uninsubria.it
Steric and Electronic Effects : The dimethyl substitution on the pyrimidine ring of this compound influences the steric environment around the metal center. These substituents can affect the geometry of the resulting complex and its stability. The electronic properties of the pyrazole and pyrimidine rings contribute to the ligand's ability to participate in metal-ligand charge transfer transitions, a crucial aspect for photophysical applications. researchgate.netnih.gov
Formation of Diverse Complexes : Pyrazole derivatives can form a wide array of coordination compounds, from simple mononuclear complexes to more complex polynuclear structures. researchgate.netresearchgate.net The final structure is often influenced by the metal salt used, the solvent, and the reaction conditions. For example, copper(II) has been shown to form mononuclear complexes with pyrazolylpyrimidine ligands, resulting in distorted tetrahedral geometries. researchgate.net
Catalytic Applications of Metal Complexes (e.g., Ethylene (B1197577) Polymerization)
Metal complexes incorporating pyrazolylpyrimidine and related pyrazole-based ligands have demonstrated potential as catalysts in organic synthesis, including important industrial processes like olefin polymerization. researchgate.netmdpi.com
Research has shown that copper(II) complexes featuring a chelating pyrazolylpyrimidine ligand are active in the polymerization of ethylene. researchgate.net
Activation : In their latent state, these copper(II) complexes are inactive for polymerization. Catalytic activity is initiated upon activation with a co-catalyst, typically an organoaluminum compound such as methylaluminoxane (B55162) (MAO) or triisobutylaluminium. researchgate.net The free pyrazolylpyrimidine ligand itself shows no catalytic activity under these conditions. researchgate.net
Catalytic System : The combination of the pyrazolylpyrimidine-copper(II) complex and MAO creates an active catalytic system for ethylene polymerization. researchgate.net This is consistent with findings for other late transition metal catalysts, where an activator is required to generate the catalytically active species. mdpi.com Palladium complexes with (pyrazol-1-yl)carbonyl ligands have also been successfully used for ethylene polymerization when activated with MAO, producing linear high-density polyethylene. uj.ac.za
Mechanism Insight : While the precise mechanism is complex, it is understood that the organoaluminum co-catalyst likely alkylates the metal center and generates a cationic, coordinatively unsaturated species. This active species can then coordinate and insert ethylene monomers to grow the polymer chain. The structure of the ligand significantly influences the activity of the catalyst and the properties of the resulting polyethylene. uj.ac.za
Below is a table summarizing the catalytic activity of a representative pyrazolylpyrimidine copper complex in ethylene polymerization.
| Pre-catalyst | Co-catalyst | Activity (g PE / (mol M * h)) | Polymer Type |
| Cu(L)Cl₂ | MAO | Moderate | Linear High-Density Polyethylene |
| Cu(L)Br₂ | MAO | Moderate | Linear High-Density Polyethylene |
| (L represents a pyrazolylpyrimidine ligand; data is illustrative based on reported findings for similar complexes). researchgate.netuj.ac.za |
Photophysical Properties of Metal Complexes
The photophysical properties of metal complexes are of significant interest for applications in areas like organic light-emitting diodes (OLEDs), sensors, and photocatalysis. researchgate.netnih.gov Complexes with pyrazolylpyrimidine and analogous pyrazolylpyridine ligands often exhibit interesting luminescence. researchgate.netresearchgate.net
Charge Transfer Transitions : The UV-vis absorption spectra of heteroleptic copper(I) complexes with N^N ligands like pyrazolylpyrimidines typically show strong bands resulting from metal-to-ligand charge transfer (MLCT) and intraligand (π-π*) transitions. nih.gov The energy of these transitions, and consequently the emission color, can be tuned by modifying the substituents on the ligand. nih.gov
Influence of Ligand Structure : The structure of the pyrazolyl-containing ligand plays a crucial role in determining the photophysical outcome. researchgate.net For instance, in certain copper(I) complexes with pyridine-pyrazole ligands, the rigidity and steric bulk of ancillary ligands (like phosphines) can dramatically affect the photoluminescence quantum yields (QYs), with more rigid structures preventing non-radiative decay pathways and enhancing emission. nih.gov The lowest singlet states in these complexes often reveal MLCT character, while the triplet states are typically intraligand in nature. nih.gov The interaction between the metal ion and the ligand can sometimes lead to a quenching of the ligand's intrinsic fluorescence, though this is not always the case. mdpi.com
The study of these complexes is paving the way for the rational design of new materials with tailored electronic and optical properties. nih.gov
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrazole C-H protons at δ 7.2–8.1 ppm, pyrimidine methyl groups at δ 2.3–2.5 ppm). 2D NMR (COSY, HSQC) resolves coupling interactions between adjacent substituents .
- HPLC Analysis : Reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) and acetonitrile gradients (20%–80% over 15 minutes) for purity assessment. UV detection at 254 nm is optimal for pyrimidine chromophores .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 231.1243) and fragmentation patterns.
How can computational modeling predict the reactivity of this compound in nucleophilic environments?
Q. Advanced Research Focus
- DFT Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying electrophilic centers (e.g., C-2/C-4 on pyrimidine) prone to nucleophilic attack.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) on conformational stability. Pyrazole’s planarity may enhance π-stacking interactions in polar solvents, altering reactivity .
- Docking Studies : Predict binding affinities with biological targets (e.g., kinases) by modeling interactions between the pyrimidine core and ATP-binding pockets.
What experimental strategies resolve contradictions in reported biological activity data for this compound?
Advanced Research Focus
Discrepancies in bioactivity (e.g., varying IC₅₀ values in enzyme inhibition) may arise from assay conditions or compound stability. Mitigation strategies include:
- Standardized Assays : Use validated protocols (e.g., kinase inhibition assays with ATP concentrations fixed at 100 µM) and internal controls (e.g., staurosporine as a reference inhibitor).
- Stability Studies : Monitor compound degradation via LC-MS under physiological conditions (pH 7.4, 37°C). Adjust storage conditions (e.g., -20°C in amber vials) if decomposition exceeds 5% over 24 hours .
- Dose-Response Reproducibility : Triplicate experiments with statistical validation (p < 0.05 via ANOVA) to confirm activity trends .
How do surface interactions (e.g., adsorption on indoor materials) influence the stability of 4,5-Dimethyl-6-pyrazol-1-ylpyramidine?
Advanced Research Focus
Environmental surface chemistry significantly impacts reactivity:
- Adsorption Studies : Apply quartz crystal microbalance (QCM) or XPS to quantify adsorption on silica or PVC surfaces. Pyrimidine’s nitrogen atoms may form hydrogen bonds with hydroxylated surfaces, reducing bioavailability .
- Oxidative Stability : Expose the compound to indoor oxidants (e.g., ozone at 50 ppb) in chamber studies. Monitor degradation products (e.g., pyrazole-3-carboxylic acid) via GC-MS.
- Microspectroscopic Imaging : Use Raman or AFM-IR to map surface-bound compound distribution at nanoscale resolution .
What mechanistic insights guide the design of this compound derivatives for enhanced selectivity?
Q. Advanced Research Focus
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., halogenation at pyrimidine C-4 or pyrazole N-1) and evaluate effects on target binding. For example, methyl groups may enhance lipophilicity (logP ~2.1), improving membrane permeability .
- Kinetic Profiling : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive mechanisms. Use stopped-flow spectroscopy to measure binding rate constants (kₒₙ/kₒff).
- Metabolite Identification : Incubate derivatives with liver microsomes (e.g., human CYP3A4) and profile metabolites via UPLC-QTOF to predict in vivo behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
